molecular formula C2F3KO2 B7724730 potassium;2,2,2-trifluoroacetate

potassium;2,2,2-trifluoroacetate

Cat. No.: B7724730
M. Wt: 152.11 g/mol
InChI Key: CUNPJFGIODEJLQ-UHFFFAOYSA-M
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Description

Significance of Fluorinated Compounds in Advanced Chemical Systems

The introduction of fluorine into organic molecules imparts a range of unique and often desirable properties, a consequence of fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. numberanalytics.comwikipedia.org These attributes have profound implications across various scientific disciplines, most notably in medicinal chemistry and materials science. numberanalytics.comresearchgate.net

In the realm of pharmaceuticals, the presence of fluorine can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity to its target protein. numberanalytics.comresearchgate.net The replacement of a hydrogen atom with fluorine can block sites of metabolic degradation, thereby prolonging the drug's half-life in the body. numberanalytics.com Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes. researchgate.net It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including blockbuster drugs such as the antidepressant fluoxetine (B1211875) and the cholesterol-lowering medication atorvastatin. wikipedia.orgtaylorandfrancis.com

In materials science, the incorporation of fluorine leads to the creation of polymers with exceptional thermal stability, chemical resistance, and unique surface properties. numberanalytics.comtaylorandfrancis.com Fluoropolymers, such as polytetrafluoroethylene (PTFE), are renowned for their non-stick characteristics and durability. taylorandfrancis.com The unique electronic properties conferred by fluorine also find application in the development of advanced materials for electronics and energy storage. numberanalytics.com

Overview of Potassium 2,2,2-Trifluoroacetate as a Research Precursor and Reagent

Potassium 2,2,2-trifluoroacetate (CF₃COOK) is a readily available and easy-to-handle solid that serves as a valuable source of the trifluoroacetate (B77799) and, more importantly, the trifluoromethyl (CF₃) group in organic synthesis. sigmaaldrich.comwikipedia.org Its utility as a reagent stems from its ability to participate in a variety of chemical reactions, primarily through decarboxylation to generate a trifluoromethyl anion or radical.

One of the key applications of potassium 2,2,2-trifluoroacetate is in trifluoromethylation reactions . The trifluoromethyl group is a crucial motif in many pharmaceuticals and agrochemicals due to its ability to enhance lipophilicity, metabolic stability, and binding affinity. wikipedia.org Potassium 2,2,2-trifluoroacetate, often in the presence of a transition metal catalyst, can effectively transfer a CF₃ group to a range of organic substrates. For instance, it has been successfully employed in the iron-catalyzed synthesis of trifluoromethyl thioethers from organothiocyanates. sigmaaldrich.comresearchgate.net

The compound also serves as a precursor for the synthesis of other valuable fluorinated reagents. For example, its reaction with alcohols can lead to the formation of trifluoroacetate esters, which are themselves useful in various synthetic transformations. organic-chemistry.org

Below is a table summarizing the key properties of Potassium 2,2,2-Trifluoroacetate:

PropertyValueReference
Chemical Formula C₂F₃KO₂ sigmaaldrich.com
Molecular Weight 152.11 g/mol sigmaaldrich.com
Appearance White crystalline powder[N/A]
Melting Point 140-142 °C sigmaaldrich.com
Density 1.49 g/mL sigmaaldrich.com
Solubility Soluble in water cookechem.com

Scope and Emerging Research Trajectories

The versatility of potassium 2,2,2-trifluoroacetate continues to fuel new research directions. A significant area of emerging interest lies in the development of more sustainable and efficient catalytic systems for trifluoromethylation reactions. This includes the use of earth-abundant metals like iron to replace precious metal catalysts, thereby reducing cost and environmental impact. researchgate.netnih.gov

Recent research has also highlighted the potential of potassium 2,2,2-trifluoroacetate in photoredox catalysis . These methods utilize visible light to drive chemical reactions, offering a milder and more selective alternative to traditional thermal methods. The direct photodecarboxylation of trifluoroacetates using iron photocatalysis represents a promising strategy for generating trifluoromethyl radicals under benign conditions. chemrxiv.orgum.es

Furthermore, the application of potassium 2,2,2-trifluoroacetate and its derivatives is expanding into the field of positron emission tomography (PET) imaging . The 2,2,2-trifluoroethoxy group, derived from related compounds, is being incorporated into PET tracers to improve their metabolic stability and imaging properties. nih.govnih.govresearchgate.net This allows for clearer and more accurate imaging of biological processes in vivo.

The development of novel cross-coupling reactions involving potassium organotrifluoroborates, which can be prepared from trifluoroacetate-derived intermediates, is another active area of research. These reactions provide powerful tools for the construction of complex carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.govresearchgate.net

The ongoing exploration of potassium 2,2,2-trifluoroacetate and its reactivity is poised to unlock new synthetic methodologies and contribute to the development of advanced molecules with tailored properties for a wide range of applications.

Properties

IUPAC Name

potassium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNPJFGIODEJLQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(C(F)(F)F)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Development of Potassium 2,2,2 Trifluoroacetate

Established Synthetic Routes to Potassium 2,2,2-Trifluoroacetate

The synthesis of potassium 2,2,2-trifluoroacetate can be achieved through several established methods, primarily involving the neutralization of trifluoroacetic acid or the oxidation of trifluoroethanol.

Reactions of Trifluoroacetic Acid with Potassium Bases

A straightforward and common method for preparing potassium 2,2,2-trifluoroacetate is the reaction of trifluoroacetic acid (TFA) with a potassium base. wikipedia.orgsciencemadness.orgevitachem.com This acid-base neutralization reaction is typically performed using potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). wikipedia.orgevitachem.com The reaction is a simple proton transfer, resulting in the formation of the potassium salt and water. evitachem.com

Another approach involves the reaction of trifluoroacetic acid with potassium methoxide (B1231860) in methanol, which yields potassium trifluoroacetate (B77799) as a colorless solid after filtration and evaporation of the solvent. chemicalbook.com

ReactantsProductReference
Trifluoroacetic acid (CF₃COOH) + Potassium hydroxide (KOH)Potassium 2,2,2-trifluoroacetate (CF₃COOK) + Water (H₂O) wikipedia.orgevitachem.com
Trifluoroacetic acid (CF₃COOH) + Potassium carbonate (K₂CO₃)Potassium 2,2,2-trifluoroacetate (CF₃COOK) + Water (H₂O) + Carbon dioxide (CO₂) wikipedia.org
Trifluoroacetic acid (CF₃COOH) + Potassium methoxide (CH₃OK)Potassium 2,2,2-trifluoroacetate (CF₃COOK) + Methanol (CH₃OH) chemicalbook.com

Preparations in Controlled Continuous-Flow Systems

The synthesis of potassium 2,2,2-trifluoroacetate and its application in subsequent reactions have been significantly advanced through the use of continuous-flow systems. nih.govnih.gov These systems offer advantages such as rapid reaction rates, scalability, and enhanced safety. nih.gov A notable example is the trifluoromethylation of aryl and heteroaryl iodides using potassium 2,2,2-trifluoroacetate as the trifluoromethyl source in a flow system. nih.govdp.tech This method allows for the preparation of a wide range of trifluoromethylated compounds with short reaction times, often in minutes. nih.gov The process typically involves a copper-mediated cross-coupling reaction where the temperature can be elevated to accelerate the decarboxylation of the trifluoroacetate salt. nih.gov

Potassium 2,2,2-Trifluoroacetate as a Trifluoromethyl Group Source

A primary application of potassium 2,2,2-trifluoroacetate is its role as a precursor for the trifluoromethyl (CF₃) group, a crucial moiety in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. chemimpex.comwikipedia.org

Generation of Trifluoromethyl Anion (CF₃⁻) and Radical Species (CF₃·)

Potassium 2,2,2-trifluoroacetate can be a source of the trifluoromethyl anion (CF₃⁻), a highly reactive intermediate. acs.org While historically considered a fleeting species, recent studies have demonstrated its generation and stabilization at low temperatures, for instance, as a potassium crown ether complex. acs.org This stabilized anion can then react with various electrophiles. acs.org For example, treating the complex with carbon dioxide leads to the formation of potassium trifluoroacetate. acs.org

Furthermore, the decarboxylation of trifluoroacetate salts can generate the trifluoromethyl radical (CF₃•). frontiersin.org This process can be initiated under various conditions, including thermal and photocatalytic methods. nih.govfrontiersin.org

Decarboxylative Approaches in Trifluoromethylation Reactions

Decarboxylative trifluoromethylation using potassium 2,2,2-trifluoroacetate is a powerful strategy for introducing the CF₃ group into organic molecules. sigmaaldrich.comnih.govsigmaaldrich.com This method avoids the need for harsh reagents and often proceeds under milder conditions. frontiersin.org

In copper-mediated reactions, potassium 2,2,2-trifluoroacetate can undergo decarboxylation to generate a trifluoromethylcopper (B1248711) species, which then participates in cross-coupling reactions with aryl halides. nih.gov The efficiency of this process can be significantly enhanced in continuous-flow systems, where higher temperatures can be safely employed to promote rapid decarboxylation. nih.gov

Photocatalytic methods have also emerged as a green and efficient way to achieve decarboxylative trifluoromethylation. frontiersin.orgfrontiersin.org Using visible light and a suitable photoredox catalyst, trifluoroacetic acid and its salts can be activated to generate trifluoromethyl radicals. frontiersin.org These radicals can then engage in various transformations, including the trifluoromethylation of (hetero)arenes. frontiersin.orgfrontiersin.org

Precursor Role in Complex Chemical Syntheses

Potassium 2,2,2-trifluoroacetate serves as a versatile precursor in the synthesis of a variety of more complex molecules. For instance, it is used in the preparation of aryl trifluoromethyl sulfides by heating it with a diaryl disulfide. chemicalbook.com It is also a reagent in the synthesis of trifluoromethyl thioethers through an iron(II) chloride-catalyzed decarboxylation and subsequent trifluoromethylation of organothiocyanates. sigmaaldrich.comsigmaaldrich.com

Synthesis of Specialized Fluorinated Organic Molecules

Potassium 2,2,2-trifluoroacetate is a versatile reagent primarily used to incorporate fluorine-containing groups into organic structures. chemimpex.com It can function as a source of the trifluoroacetate anion in nucleophilic substitution and acylation reactions. sigmaaldrich.comsigmaaldrich.com More significantly, it is employed in trifluoromethylation reactions, which are processes that attach a trifluoromethyl (-CF₃) group to a molecule. sigmaaldrich.comwikipedia.org

A key application is in the synthesis of aryl trifluoromethyl sulfides, which are prepared by heating potassium 2,2,2-trifluoroacetate with a diaryl disulfide. chemicalbook.comfishersci.com It is also used to create trifluoromethyl thioethers through a process involving iron(II) chloride-catalyzed decarboxylation and subsequent trifluoromethylation of organothiocyanates. sigmaaldrich.comsigmaaldrich.com These reactions are valuable as the resulting fluorinated compounds possess unique physicochemical properties that are sought after in various fields of material and life sciences. orgsyn.org

Reaction Type Substrate Product Catalyst/Condition
TrifluoromethylationDiaryl disulfideAryl trifluoromethyl sulfideHeating
Decarboxylative TrifluoromethylationOrganothiocyanateTrifluoromethyl thioetherIron(II) chloride
This table highlights the role of potassium 2,2,2-trifluoroacetate in synthesizing specialized fluorinated molecules. chemicalbook.comsigmaaldrich.comsigmaaldrich.comfishersci.com

Role in Active Pharmaceutical Ingredient (API) and Agrochemical Intermediate Synthesis

The introduction of trifluoromethyl groups into organic molecules can dramatically alter their biological properties, making trifluoromethylation a critical strategy in the development of pharmaceuticals and agrochemicals. wikipedia.org Potassium 2,2,2-trifluoroacetate serves as an important reagent for creating the fluorinated building blocks and intermediates used in the synthesis of these complex active ingredients. evitachem.comchemimpex.com

The stability and unique electronic properties of the trifluoromethyl group mean that its inclusion in a molecule can enhance efficacy, metabolic stability, and bioavailability. nih.gov Many prominent pharmaceutical drugs and agrochemicals contain this group, including the antidepressant fluoxetine (B1211875), the herbicide trifluralin, and the insecticide fipronil. wikipedia.org

The synthesis of these active compounds often relies on key fluorinated intermediates, such as trifluoromethylpyridines. nih.gov While direct synthesis might use various trifluoromethyl-containing building blocks, the fundamental availability of reagents like potassium 2,2,2-trifluoroacetate is crucial for the broader field of fluorine chemistry that underpins the production of these precursors. chemimpex.comnih.gov It acts as a foundational chemical for developing new materials and reaction mechanisms necessary for the synthesis of next-generation APIs and crop protection products. chemimpex.comacs.org

Mechanistic Investigations of Potassium 2,2,2 Trifluoroacetate Reactivity

Exploration of Reaction Pathways

The generation of the trifluoromethyl group from potassium 2,2,2-trifluoroacetate can proceed through distinct mechanistic pathways, principally categorized as nucleophilic and radical-mediated processes.

Nucleophilic Trifluoromethylation Mechanisms

Historically, the generation of a nucleophilic trifluoromethyl anion (CF₃⁻) was considered challenging due to its transient nature. wikipedia.org However, methods have been developed to generate and utilize this species. One approach involves the decarboxylation of potassium trifluoroacetate (B77799). nih.gov For instance, the combination of fluoroform (HCF₃) with a strong base can produce the CF₃⁻ anion, which then participates in nucleophilic additions to carbonyl compounds. wikipedia.org

Theoretical calculations, specifically Density Functional Theory (DFT), have provided insights into these reactions. For example, in the nucleophilic trifluoromethylation of carbonyl compounds using trifluoroacetaldehyde (B10831) hydrate (B1144303) as a CF₃⁻ precursor, calculations have shown that both the deprotonation of the hydrate and the subsequent release of the CF₃ group from a potassium salt intermediate are highly exothermic processes. nih.gov This suggests a thermodynamically favorable pathway for the generation of the nucleophilic trifluoromethylating agent. While the direct isolation of the CF₃⁻ anion is difficult, its in-situ generation from precursors like potassium 2,2,2-trifluoroacetate allows for effective nucleophilic trifluoromethylation of various substrates. wikipedia.orgnih.gov

Radical-Mediated Trifluoromethylation Processes

A predominant pathway for the utilization of potassium 2,2,2-trifluoroacetate involves the generation of the trifluoromethyl radical (•CF₃). This highly reactive species can then participate in a variety of trifluoromethylation reactions. wikipedia.org The generation of the •CF₃ radical from trifluoroacetate salts typically requires an oxidative decarboxylation step. chemrxiv.org

Several methods have been developed to achieve this transformation. Early examples included the use of silver trifluoroacetate with a TiO₂ photocatalyst. wikipedia.org More recent advancements have focused on photoredox catalysis and the use of transition metal catalysts to facilitate the decarboxylation under milder conditions. chemrxiv.orgfrontiersin.org Mechanistic studies suggest that these processes often involve a single-electron transfer (SET) event to the trifluoroacetate, leading to the formation of a trifluoroacetate radical (CF₃CO₂•), which then rapidly decarboxylates to produce the •CF₃ radical and carbon dioxide. frontiersin.org The electrophilic and highly reactive nature of the •CF₃ radical makes it a powerful tool for the trifluoromethylation of arenes and other organic molecules. wikipedia.org

Catalytic Systems in Potassium 2,2,2-Trifluoroacetate Transformations

The efficiency and scope of reactions involving potassium 2,2,2-trifluoroacetate are often significantly enhanced by the use of catalytic systems. Transition metals and photoredox catalysts play a pivotal role in mediating the decarboxylation and subsequent trifluoromethylation steps.

Transition Metal-Catalyzed Decarboxylation and Trifluoromethylation (e.g., Iron, Copper)

Both iron and copper catalysts have proven effective in promoting the decarboxylative trifluoromethylation using potassium 2,2,2-trifluoroacetate.

Iron-Catalyzed Systems: Simple iron(II) chloride can catalyze the decarboxylation of potassium trifluoroacetate, enabling the nucleophilic trifluoromethylation of substrates like organothiocyanates and aldehydes. nih.gov Mechanistic proposals suggest the formation of a nucleophilic [Fe]-CF₃ species. researchgate.net Iron photocatalysis has also emerged as a powerful tool. In these systems, a Fe(III) active species coordinates with the trifluoroacetate to form a Fe(III) carboxylate complex. chemrxiv.org Visible light irradiation then triggers a ligand-to-metal charge transfer (LMCT), leading to the homolytic cleavage of the Fe-O bond and the formation of a Fe(II) species and a trifluoroacetate radical, which subsequently decarboxylates to the •CF₃ radical. chemrxiv.orgnih.gov This pathway bypasses the high oxidation potential typically required for trifluoroacetate decarboxylation. chemrxiv.org

Copper-Catalyzed Systems: Copper-mediated trifluoromethylation reactions are well-established. nih.govnih.gov The key intermediate in many of these processes is believed to be a [CuCF₃] species. nih.gov Copper(I) salts, often in combination with a ligand, are used to facilitate the decarboxylative coupling of aryl halides with potassium trifluoroacetate. wikipedia.orgresearchgate.net The reaction mechanism is thought to involve the formation of the [CuCF₃] intermediate, which then participates in a cross-coupling cycle with the aryl halide. nih.gov Flow chemistry techniques have been successfully employed to enhance the efficiency of these copper-catalyzed reactions, allowing for rapid and high-yielding trifluoromethylation of aromatic and heteroaromatic compounds using potassium trifluoroacetate as the CF₃ source. nih.govnih.govdp.techmit.edu

Table 1: Comparison of Iron and Copper-Catalyzed Trifluoromethylation

Catalyst SystemProposed Key IntermediateTypical SubstratesMechanistic Feature
Iron[Fe]-CF₃ (nucleophilic) or •CF₃ (radical via photocatalysis)Organothiocyanates, Aldehydes, PyrrolesCan proceed via nucleophilic or radical pathways; photocatalytic route bypasses high oxidation potentials. nih.govchemrxiv.org
Copper[CuCF₃]Aryl iodides, Heteroaryl iodidesOften involves a cross-coupling cycle with a [CuCF₃] intermediate; amenable to flow chemistry. wikipedia.orgnih.gov

Photoredox Catalysis in Potassium 2,2,2-Trifluoroacetate Reactions

Photoredox catalysis offers a mild and efficient method for generating trifluoromethyl radicals from potassium 2,2,2-trifluoroacetate under visible light irradiation. frontiersin.orgresearchgate.net These systems typically employ a photosensitizer, such as a ruthenium or iridium complex, which, upon photoexcitation, can engage in a single-electron transfer (SET) process. frontiersin.org

The proposed mechanism often involves the oxidative quenching of the excited photocatalyst by an oxidant, which then facilitates the oxidation of the trifluoroacetate to the trifluoroacetate radical. frontiersin.org This radical readily undergoes decarboxylation to form the desired •CF₃ radical. frontiersin.org Alternatively, some systems utilize an inner-sphere electron transfer pathway, as seen with iron photocatalysis, where the trifluoroacetate coordinates to the metal center prior to photoinduced homolysis. chemrxiv.org The versatility of photoredox catalysis has enabled the trifluoromethylation of a wide range of organic molecules, including arenes and heteroarenes. frontiersin.orgresearchgate.net

Intermediates and Transient Species Characterization

The elucidation of reaction mechanisms heavily relies on the identification and characterization of intermediates and transient species. In the context of potassium 2,2,2-trifluoroacetate reactivity, several key species have been proposed and, in some cases, characterized.

The trifluoromethyl anion (CF₃⁻) , while highly reactive, has been generated and characterized in the condensed phase with a [K(18-crown-6)]⁺ countercation. wikipedia.org Its transient nature makes direct observation in many reaction systems challenging, but its formation is inferred from the products of nucleophilic trifluoromethylation reactions. wikipedia.orgnih.gov

The trifluoroacetate radical (CF₃CO₂•) is a key transient species in radical-mediated pathways. Its existence is typically short-lived as it rapidly decarboxylates to the trifluoromethyl radical. chemrxiv.orgfrontiersin.org Its formation is often inferred from mechanistic studies of photoredox and transition metal-catalyzed reactions.

The trifluoromethyl radical (•CF₃) is a central intermediate in many trifluoromethylation reactions. wikipedia.org Its presence is often confirmed through trapping experiments or by the nature of the final products. The •CF₃ radical is known to be pyramidal and highly reactive. wikipedia.org

In transition metal-catalyzed systems, metal-trifluoromethyl complexes such as [CuCF₃] and [Fe]-CF₃ are proposed as key intermediates. nih.govresearchgate.netnih.gov While direct observation of these species can be difficult, their involvement is supported by mechanistic studies and the reactivity patterns observed in these catalytic cycles. Advanced spectroscopic techniques, such as high-resolution mass spectrometry, have been employed to identify potential dimeric, μ-oxo species as active catalysts in related systems, highlighting the complexity of the catalytic mixtures. dtic.mil

Isolation and Study of Trifluoromethanide Anion Complexes

For many years, the trifluoromethanide anion (CF3⁻) was widely considered to be a fleeting, transient species in chemical reactions, making its direct observation and study exceptionally challenging. researchgate.netwikipedia.org However, landmark research has dispelled this long-held belief, demonstrating that the anion can be prepared in bulk, stabilized, and characterized under specific conditions. researchgate.netacs.org This breakthrough has provided invaluable insights into the mechanisms of nucleophilic trifluoromethylation reactions.

Researchers discovered that by pairing the trifluoromethanide anion with a suitable counterion and sequestering agent, its stability could be dramatically increased. acs.org Through thermodynamic calculations, it was determined that pairing with a potassium cation, complexed by a crown ether, would be an optimal strategy for stabilization. acs.org This led to the successful preparation of the trifluoromethanide anion in a tetrahydrofuran (B95107) (THF) solution in bulk for the first time. researchgate.net The resulting complex, often formulated as [K(18-crown-6)]⁺[CF₃]⁻ or [K(crypt-222)]⁺[CF₃]⁻, proved to be stable for several days in solution at -78 °C. acs.org

The definitive characterization of this long-lived anion was achieved through a combination of low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. researchgate.netacs.orgresearchgate.net Both ¹⁹F and ¹³C NMR spectroscopy provided unequivocal evidence for the existence of the anion in solution. researchgate.net The structure of the highly air- and temperature-sensitive salt [K(crypt-222)]⁺[CF₃]⁻ was confirmed by X-ray diffraction, showing the anion and cation are not involved in covalent interactions, identifying them as "free" or "naked". researchgate.netacs.org

The direct role of this isolated anion complex as a key intermediate in trifluoromethylation was confirmed by studying its reactivity with various electrophiles. researchgate.netacs.org For example, treating the stabilized [K(18-crown-6)]⁺[CF₃]⁻ complex with an excess of carbon dioxide (CO₂) leads to the formation of potassium 2,2,2-trifluoroacetate. acs.org This reactivity not only demonstrates the nucleophilic character of the captured anion but also directly links its chemistry to trifluoroacetate salts.

Property / ReactionObservation / ResultSignificance
Generation Method Reaction of a silyl (B83357) trifluoromethyl reagent (e.g., TIPSCF₃) with KOtBu/18-crown-6 (B118740) at low temperature. nih.govProvides a reliable method to generate the anion in bulk for study. researchgate.net
Stabilization Formation of a complex with a potassium cation sequestered by a crown ether (e.g., 18-crown-6 or crypt-222). wikipedia.orgacs.orgOvercomes the inherent instability of the anion, allowing for its isolation and characterization. acs.org
Stability Stable in THF solution for several days at -78 °C. acs.orgDisproves the long-held belief that CF₃⁻ exists only as a transient species. researchgate.net
Characterization Unequivocally identified by low-temperature ¹⁹F and ¹³C NMR spectroscopy and single-crystal X-ray diffraction. researchgate.netresearchgate.netProvides definitive structural proof of the isolated anion complex.
Reactivity with CO₂ Treatment of the [K(18-crown-6)]⁺[CF₃]⁻ complex with excess CO₂ yields potassium 2,2,2-trifluoroacetate. acs.orgConfirms the nucleophilic nature of the anion and its role as a direct precursor to trifluoroacetate.

Investigation of Organometallic Fluoroalkyl Intermediates

The transfer of a trifluoromethyl (CF₃) group in many synthetic transformations is facilitated by transition metal catalysts, with organometallic fluoroalkyl species proposed as key intermediates. Mechanistic studies have focused on understanding the formation and reactivity of these intermediates, particularly in copper- and rhodium-catalyzed reactions.

Copper-catalyzed trifluoromethylation reactions have been a significant area of investigation. Trifluoromethyl copper(I) reagents, often generated in situ from the reaction of CF₃I with copper powder, are useful in coupling reactions. wikipedia.org In the copper-catalyzed addition of hypervalent iodine-based CF₃-transfer reagents to alkenes and alkynes, mechanistic studies point towards the involvement of organometallic intermediates. acs.org One proposed pathway involves the oxidation of a Cu(I) catalyst by the trifluoromethylating agent to form a transient Cu(III)-CF₃ complex. acs.org This high-valent copper species is then capable of transferring the CF₃ group to the substrate. The suggestion of a radical mechanism involving single-electron transfer (SET) steps has also been put forward, as these reactions are often inhibited by radical scavengers like TEMPO. acs.org

Catalytic SystemSubstrate TypeProposed Organometallic IntermediateMechanistic Insight
CuI Alkenes and AlkynesCu(III)-CF₃ complexThe reaction may proceed via oxidation of Cu(I) to a Cu(III)-CF₃ intermediate or through a radical SET pathway. acs.org
RhCl(PPh₃)₃ / Et₂Zn α,β-Unsaturated CarbonylsRhodium enolate / Rhodium hydride complexThe proposed mechanism involves the formation of a rhodium hydride, oxidative addition of CF₃I, and reductive elimination. nih.gov
Copper Powder Aryl Halides (e.g., Iodobenzene)Perfluoromethyl-copper complex (CF₃Cu)A classic method where a CF₃Cu species is generated in situ for aromatic trifluoromethylation. wikipedia.org

Advanced Applications in Chemical Research and Material Science

Application in Organic Synthesis

Potassium 2,2,2-trifluoroacetate serves as a key reagent in various organic transformations, enabling the synthesis of complex fluorinated molecules. chemimpex.com

The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. wikipedia.org Potassium 2,2,2-trifluoroacetate has emerged as a convenient and cost-effective source of the trifluoromethyl group for the trifluoromethylation of aromatic and heteroaromatic compounds. nih.govmit.edu This process is particularly important in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

In a notable advancement, a copper-mediated cross-coupling reaction using potassium 2,2,2-trifluoroacetate in a flow system has been developed for the efficient trifluoromethylation of aryl and heteroaryl iodides. nih.govmit.edumit.edu This method offers several advantages, including rapid reaction times (minutes), high yields, and the use of a stable and easy-to-handle reagent. nih.gov The flow system facilitates the rapid decarboxylation of potassium 2,2,2-trifluoroacetate at elevated temperatures (around 200 °C) in the presence of copper iodide, which is believed to generate the key [CuCF3] intermediate. nih.gov This technique has been successfully applied to a broad range of substrates, including electron-deficient, electron-neutral, and electron-rich iodoarenes, as well as various substituted aryl compounds. nih.gov

Table 1: Examples of Trifluoromethylation of Aryl Iodides using Potassium 2,2,2-trifluoroacetate in a Flow System nih.gov

Entry Aryl Iodide Substrate Product Yield (%)
1 4-Iodobenzonitrile 4-(Trifluoromethyl)benzonitrile 95
2 Methyl 4-iodobenzoate Methyl 4-(trifluoromethyl)benzoate 92
3 1-Iodo-4-nitrobenzene 1-Nitro-4-(trifluoromethyl)benzene 85
4 4-Iodo-N-phenylbenzamide N-Phenyl-4-(trifluoromethyl)benzamide 88

This table showcases the versatility of the flow system method for trifluoromethylating various aromatic iodides with high efficiency.

The difunctionalization of alkenes, where two new functional groups are added across a carbon-carbon double bond, is a powerful strategy for rapidly increasing molecular complexity. nih.gov While research in this area is ongoing, the concept of using reagents to introduce a trifluoromethyl group along with another functional group is a significant area of interest in organic synthesis. nih.govresearchgate.net This approach allows for the direct conversion of simple alkenes into more complex molecules containing the valuable trifluoromethyl moiety. nih.gov

Potassium 2,2,2-trifluoroacetate can serve as a source of the trifluoroacetate (B77799) anion in nucleophilic substitution and acylation reactions. sigmaaldrich.com In nucleophilic acyl substitution, a nucleophile attacks the carbonyl carbon of an acyl compound, leading to the displacement of a leaving group. masterorganicchemistry.comlibretexts.org The general mechanism involves a two-step addition-elimination process. masterorganicchemistry.com The reactivity in these reactions is influenced by factors such as the strength of the nucleophile and the stability of the leaving group. khanacademy.orgyoutube.com

Role in Advanced Materials Development

The unique properties of the trifluoroacetate group also lend themselves to applications in materials science, particularly in the synthesis of advanced materials with tailored properties.

Potassium 2,2,2-trifluoroacetate, in the form of bimetallic trifluoroacetates, has been utilized as a self-fluorinating precursor for the synthesis of layered perovskites. nih.govdigitellinc.comresearchgate.net Specifically, alkali-manganese(II) trifluoroacetates have been synthesized and used to produce layered perovskites with the general formula A2MnF4 (where A can be K, Rb, or Cs). nih.govresearchgate.net

Thermolysis of these bimetallic trifluoroacetate powders at relatively low temperatures (around 200–300 °C) yields the desired layered perovskites. nih.govresearchgate.net A key advantage of this method is that the trifluoromethyl groups within the precursor serve as the fluorine source, eliminating the need for external and often hazardous fluorinating agents. nih.govresearchgate.net For example, the thermolysis of K4Mn2(tfa)8 (where tfa = CF3COO-) produces single-phase K2MnF4. nih.govdigitellinc.com This synthetic route provides a more accessible pathway to these important functional materials. digitellinc.comresearchgate.net

Potassium 2,2,2-trifluoroacetate (KTFA) has demonstrated significant potential as a bifunctional additive in the fabrication of high-performance perovskite light-emitting diodes (PeLEDs). acs.org In quasi-2D PeLEDs, the addition of KTFA to the perovskite precursor solution simultaneously passivates defects and regulates the phase distribution of the perovskite film. acs.org

The proposed mechanism involves the trifluoroacetate anion (TFA-), where the O=C–O– functional group can coordinate with unsaturated Pb2+ ions, thereby suppressing trap-mediated nonradiative recombination. acs.org Concurrently, the potassium cations (K+) are thought to form strong ionic bonds with iodide ions, which helps to mitigate ion migration and the formation of vacancies. acs.org This dual-passivation effect leads to a significant reduction in defects within the perovskite film. acs.orgresearchgate.net

The incorporation of KTFA as an additive has led to impressive results in pure red quasi-2D PeLEDs, achieving a peak external quantum efficiency of 18.70% and a maximum luminance of 2377.1 cd m–2. acs.org Furthermore, these devices exhibit enhanced operational stability. acs.org The use of potassium-based salt additives like KTFA has also been shown to improve the surface morphology and crystallinity of the perovskite film. perovskite-info.com

Table 2: Performance of Quasi-2D PeLEDs with and without KTFA Additive acs.org

Device Peak External Quantum Efficiency (%) Maximum Luminance (cd m⁻²) Half-lifetime (T₅₀) at 100 cd m⁻² (min)
Control (without KTFA) - - -

This table highlights the significant improvements in device performance upon the addition of potassium 2,2,2-trifluoroacetate.

Synthesis of Lanthanide-Doped Up-Conversion Nanocrystals

Potassium trifluoroacetate, as a source of the trifluoroacetate anion, is related to a class of critical precursors used in the synthesis of lanthanide-doped up-conversion nanocrystals (UCNPs). The synthesis process often utilizes lanthanide trifluoroacetate (Ln(CF₃COO)₃) compounds as precursors. These precursors serve a dual function: they provide the lanthanide ions (such as Yb³⁺, Er³⁺, and Tm³⁺) that act as dopants and the trifluoroacetate anion, which upon decomposition, serves as the fluorine source for the host crystal lattice, commonly sodium yttrium fluoride (B91410) (NaYF₄).

In a typical thermal decomposition synthesis, lanthanide trifluoroacetate precursors are heated in a high-boiling point solvent, such as oleic acid or oleylamine. lanthanideresearchgroup.com The thermal decomposition of the trifluoroacetate precursors at high temperatures leads to the formation of fluoride ions in situ, which then react with other precursors (like sodium oleate (B1233923) and yttrium oleate) to form the NaYF₄ host matrix doped with the released lanthanide ions. lanthanideresearchgroup.comosti.gov This method allows for precise control over the nanocrystal's phase (cubic α-phase or hexagonal β-phase), size, and morphology by carefully tuning reaction parameters like temperature, time, and precursor concentration. osti.gov The choice of trifluoroacetate precursors is advantageous because they can be prepared with high purity and controllably decomposed to yield highly uniform and crystalline UCNPs with desirable up-conversion luminescent properties. lanthanideresearchgroup.comosti.gov

Electrolyte Component in Energy Storage Devices (e.g., Supercapacitors)

Potassium trifluoroacetate has emerged as a significant component in the formulation of advanced electrolytes for energy storage devices, particularly for high-voltage aqueous supercapacitors. Its application is central to the development of "Water-in-Salt" electrolytes (WiSE), where the salt concentration is exceptionally high, fundamentally altering the electrolyte's properties.

In a notable study, a novel electrolyte based on potassium trifluoroacetate was explored to enhance the energy density of supercapacitors using biomass-derived carbon electrodes. This electrolyte was found to significantly improve the energy density without compromising power density or long-cycle performance. rsc.org Another approach utilizes a superconcentrated potassium acetate (B1210297) (KAc) solution, which creates a "water-in-salt" environment that expands the electrochemical stability window of the aqueous electrolyte. sigmaaldrich.com This wider window allows the supercapacitor to operate at a higher voltage, which is a critical factor in boosting energy density, as energy (E) is proportional to the square of the voltage (U), according to the formula E = 0.5CU². sigmaaldrich.com An activated carbon-based symmetric supercapacitor using a 75 wt.% potassium acetate "water-in-salt" electrolyte achieved an operating voltage of 2.0 V, a significant increase from the typical ~1.23 V limit of traditional aqueous electrolytes. sigmaaldrich.com This high-voltage operation resulted in an energy density approximately double that of a supercapacitor using a standard concentration electrolyte. sigmaaldrich.com

The table below summarizes the performance of supercapacitors using potassium salt-based electrolytes.

Electrolyte TypeElectrode MaterialOperating Voltage (V)Energy Density (Wh/kg)Cyclic StabilityReference
Superconcentrated Potassium Acetate (KAc) "Water-in-Salt" (75 wt.%)Activated Carbon (AC)2.016.888% capacitance retention after 10,000 cycles sigmaaldrich.com
Potassium Trifluoroacetate (KTFA)Biomass-derived CarbonN/AEnhancedGood long-cycle performance rsc.org
Potassium Acetate (KAc) WiSEActivated Carbon (AC)2.0~10Very good cycle life nih.gov

Contribution to Polymer Synthesis and Modification

Potassium trifluoroacetate plays a supporting yet crucial role in the field of polymer science, primarily as a component in monomer synthesis and as a vital agent for the characterization of polymers. While not typically a direct initiator or monomer in large-scale polymerizations in the way that compounds like potassium persulfate are for radical polymerization, its unique properties are leveraged in specialized applications. calibrechem.com

In one synthetic approach, a trifluoroacetate salt of a monomer precursor, 1,4-oxazepan-7-one (B12977673) trifluoroacetate (OxPTFA), serves as a modular building block for creating functional and biodegradable poly(amino esters). rsc.org The trifluoroacetate salt is a stable intermediate that can be readily acylated in the presence of a base like potassium carbonate to install various functional side groups, demonstrating the utility of the trifluoroacetate form in multistep monomer synthesis. rsc.org

Furthermore, potassium trifluoroacetate is instrumental in the analysis and characterization of synthesized polymers. In Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry, it is used as an ionizing agent. rsc.org When mixed with the polymer sample and the matrix, it facilitates the formation of charged polymer ions ([M+K]⁺), allowing for the accurate determination of their molecular weight distribution, a critical parameter for defining a polymer's properties. rsc.org The compound also serves as a reagent in reactions for polymer modification, such as in trifluoromethylation reactions to introduce CF₃ groups into a polymer structure. sigmaaldrich.comsigmaaldrich.com

Utilization in Biochemical Research Methodologies

Employment in Biochemical Assays and Protein Interaction Studies

Potassium trifluoroacetate is utilized in biochemical research, particularly in assays for studying enzyme activity and in advanced methods for analyzing protein interactions. chemimpex.com While specific enzyme assays may use it as a component of the buffer system, its most prominent role is associated with the trifluoroacetate anion in techniques designed to study noncovalent protein complexes. sigmaaldrich.comacs.org

A significant application is in native mass spectrometry, a powerful technique for investigating the structure and interactions of intact protein complexes, such as G-protein-coupled receptors (GPCRs) with their binding partners. acs.org In this context, specialized "hetero-bicephalic" detergents have been designed with two distinct hydrophilic headgroups. One headgroup is often a spermine (B22157) moiety designed to reduce the charge state of the protein complex, while the other is a more traditional group like maltoside to ensure solubilization. acs.orgacs.org These specialized detergents are often synthesized and purified as their trifluoroacetate salts. The trifluoroacetate counterion is integral to the handling and application of these charge-reducing agents, which are critical for preserving the fragile, noncovalent interactions of the protein complexes during the transition from solution to the gas phase for mass spectrometric analysis. acs.orgacs.org The use of these detergents allows for the successful study of membrane protein complexes that would otherwise be difficult to analyze. acs.org

The principles of enzyme inhibition assays, where the inhibitory constant (Kᵢ) is determined to quantify the effectiveness of an inhibitor, provide a framework for how components like potassium trifluoroacetate could be involved. frontiersin.orgfrontiersin.org The Kᵢ value reflects the binding affinity of an inhibitor to an enzyme, a fundamental measurement in drug discovery and biochemical research. frontiersin.orgfrontiersin.org

Relevance in Analytical Chromatography and Spectroscopy Studies

The trifluoroacetate anion, delivered by potassium trifluoroacetate or its parent acid, is a cornerstone of modern analytical biochemistry, especially in chromatography and spectroscopy.

Analytical Chromatography: In reversed-phase high-performance liquid chromatography (RP-HPLC), trifluoroacetic acid (TFA) is the most common ion-pairing reagent for the separation of peptides and proteins. nih.govchromatographyonline.com The trifluoroacetate anion acts as an ion-pairing agent, forming a neutral complex with the positively charged residues (like lysine (B10760008) and arginine) on peptides at low pH. nih.govchromforum.org This process increases the hydrophobicity of the analyte, leading to greater retention on the nonpolar stationary phase (e.g., C18) and resulting in sharper, more resolved peaks. chromforum.orgnih.gov Potassium trifluoroacetate can be used to prepare buffered mobile phases containing the essential trifluoroacetate anion for these separations.

Spectroscopy: Potassium trifluoroacetate is highly relevant in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Computational and Theoretical Approaches to Potassium 2,2,2 Trifluoroacetate

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and vibrational frequencies of molecules, providing a deep understanding of reaction pathways.

Elucidation of Energetics and Transition States

DFT calculations are crucial for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. By calculating the Gibbs free energies of these species, the thermodynamic and kinetic feasibility of a reaction can be determined. tib.eu

For instance, in reactions involving species related to KTFA, such as the trifluoroacetate (B77799) group, DFT can be used to compute the energy barriers (activation energies) of different reaction pathways. acs.org A study on a cycloaddition reaction, for example, successfully used DFT calculations to determine the rotational energy barrier of a related molecule and to map the free energy paths, identifying the rate-determining step. acs.org This type of analysis reveals why certain products are favored over others. The calculated energy barriers for different steps in a reaction provide a quantitative measure of the reaction kinetics. tib.euacs.org

Table 1: Example of DFT-Calculated Reaction Barriers for a Catalyzed Cycloaddition

Step Transition State Calculated Free Energy Barrier (kcal/mol)
C-C Bond Formation TS1 14.2
Rearomatization TS2-FC 17.7

This table illustrates the type of energetic data obtained from DFT studies, showing the calculated barriers for different transition states in a complex reaction. Such data is vital for understanding reaction mechanisms. Data sourced from a study on indolizines and maleimides. acs.org

These computational approaches confirm that for a reaction to be viable under specific conditions, the energy barrier of the rate-determining step must be surmountable. tib.eu

Investigation of Electronic Structures and Reactivity Profiles

DFT is also employed to analyze the electronic properties of molecules, such as charge distribution, molecular orbital energies, and electrostatic potential. These properties are fundamental to understanding a molecule's reactivity. For potassium 2,2,2-trifluoroacetate, the strong electron-withdrawing nature of the three fluorine atoms significantly influences the electronic structure of the trifluoroacetate anion (TFA⁻). This creates a distinct reactivity profile where the anion can act as a nucleophile.

Computational studies on related systems demonstrate how the presence of potassium ions can promote the adsorption and activation of molecules on catalyst surfaces by influencing electronic interactions. researchgate.net DFT calculations can quantify the charge transfer between the potassium, the surface, and the co-adsorbed molecules, revealing the origin of the promotional effect. researchgate.net In the context of KTFA, introducing it into a system like a perovskite solar cell has been shown to passivate defects and optimize surface potential. researchgate.netresearchgate.net The trifluoroacetate anion exhibits a strong electrostatic force with undercoordinated positive ions, which helps to improve energy-level alignment and charge extraction. researchgate.netresearchgate.net

Modeling of Molecular Interactions and Structural Dynamics

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular interactions. This is particularly useful for studying condensed-phase systems, such as electrolytes and interfaces.

Simulations of Ion-Electrode Interactions

In applications like supercapacitors and batteries, the interaction between electrolyte ions and the electrode surface is critical. MD simulations can provide a molecular-level understanding of the structure and dynamics of the electrical double layer (EDL) that forms at this interface. energy.govscispace.com

Simulations of aqueous electrolytes containing various ions, including potassium, have been used to study the spatial distribution of ions and water molecules near charged graphene electrodes. scispace.com These studies reveal how factors like ion size, charge, and concentration affect the structure of the EDL and, consequently, the capacitance of the system. scispace.comresearchgate.net For electrolytes containing trifluoroacetate, MD simulations can elucidate the mutual orientation and interaction between the ions and with the solvent molecules. aip.org Such simulations are essential for understanding the performance of novel electrolytes, like those based on potassium trifluoroacetate, which have been explored for enhancing the energy density of supercapacitors. preprints.org

Table 2: Key Parameters from Molecular Dynamics Simulations of Ion-Electrode Interfaces

Parameter Description Significance
Ion Density Profile Distribution of ions as a function of distance from the electrode surface. Reveals ion adsorption and the structure of the electrical double layer. researchgate.net
Coordination Number Average number of solvent molecules or other ions surrounding a central ion. Indicates the solvation state of the ions, which changes under confinement.
Potential of Mean Force The free energy profile for bringing two or more particles together. Quantifies the strength of ion pairing and interactions with the surface.
Diffusion Coefficient A measure of the mobility of ions in the electrolyte. Relates to the conductivity of the electrolyte and charge/discharge rates. acs.org

This table outlines typical outputs from MD simulations and their importance in understanding electrolyte behavior at interfaces.

Analysis of Dipole Moment Modification in Material Systems

The introduction of ionic species like potassium trifluoroacetate into a material can significantly alter its local and bulk electrical properties, including its dipole moment. The trifluoroacetate anion itself possesses a notable dipole moment due to its asymmetrical structure and the high electronegativity of the fluorine atoms. aip.org

Computational studies using DFT can calculate the dipole moments of molecules and predict how they will interact and arrange themselves in a larger system. nih.govacs.org For example, adding KTFA to a perovskite precursor solution has been shown to optimize the surface potential and Fermi level, which is partly attributable to ion-dipole interactions at the material's interfaces. researchgate.netresearchgate.net The collective alignment of these dipoles can create a significant electrostatic field, influencing charge transport and energy level alignment in electronic devices. researchgate.netresearchgate.net Molecular dynamics simulations that incorporate polarizable force fields can model how the dipole moments of ions and surrounding molecules respond to local electric fields, providing a more accurate picture of the electrostatic environment in complex materials. acs.orguchicago.edu

Computational Design and Optimization of Synthetic Pathways

Computational tools can be leveraged to design new, efficient synthetic routes and to optimize existing ones. This involves using algorithms to explore potential reaction pathways and employing quantum chemical calculations to assess their feasibility.

For a compound like potassium 2,2,2-trifluoroacetate, which is often synthesized via a neutralization reaction between trifluoroacetic acid and a potassium base like potassium hydroxide (B78521), computational methods can help optimize the process. DFT calculations could be used to screen various solvents or catalysts to understand their effect on the reaction rate and equilibrium. While detailed computational studies on the optimization of KTFA's specific synthesis are not widely published, the general approach is well-established in chemical engineering and materials science.

Computational frameworks exist that can generate and analyze vast networks of possible biochemical or chemical pathways. acs.org These tools can identify novel routes to a target molecule or suggest modifications to existing pathways to improve yield or reduce byproducts. For instance, a computational workflow could be designed to evaluate different precursors or reaction conditions for producing high-purity KTFA for specialized applications, such as in the manufacturing of electronics or pharmaceuticals.

Table 3: Hypothetical Computational Workflow for Synthetic Pathway Optimization

Step Computational Tool/Method Objective
1. Retrosynthesis Analysis Pathway Enumeration Algorithms Identify potential starting materials and reaction steps.
2. Reaction Feasibility DFT Calculations Calculate reaction energies and barriers for proposed steps to assess thermodynamic and kinetic viability. tib.eu
3. Catalyst/Solvent Screening Quantum Mechanics/Molecular Mechanics (QM/MM) Model the effect of the chemical environment on the reaction to find optimal conditions.
4. Process Simulation Chemical Process Simulators Model the entire synthesis at a larger scale to optimize parameters like temperature, pressure, and reactant concentrations for maximum yield and purity.

This table outlines a general, multi-step computational strategy for designing and optimizing the synthesis of a chemical compound.

Analytical Methodologies and Characterization Techniques in Potassium 2,2,2 Trifluoroacetate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and environment of potassium 2,2,2-trifluoroacetate and related species. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is a cornerstone in the mechanistic elucidation of reactions involving potassium 2,2,2-trifluoroacetate. The chemical shift of the trifluoroacetyl group in ¹⁹F NMR is highly sensitive to its electronic environment, making it an excellent probe for tracking chemical transformations. researchgate.netdovepress.com

The ¹⁹F NMR chemical shift for the trifluoroacetyl group generally appears in the range of -67 to -85 ppm relative to CFCl₃. dovepress.com This wide range is influenced by factors such as substrate topology, solvent polarity, and electronic effects of neighboring functional groups. researchgate.netdovepress.com For instance, a study on the synthesis of potassium trifluoroacetate (B77799) from 2,2,2-trifluoroethanol (B45653) reported a ¹⁹F NMR signal at -76.82 ppm in D₂O. chemicalbook.com This sensitivity allows for the detailed study of reaction kinetics and the identification of transient species.

In studies of complex formation, ¹H and ¹⁹F NMR are used to determine binding constants and probe the interactions between molecules. For example, the binding of fluoride (B91410) ions by a receptor was studied using ¹H NMR by monitoring the integration of proton signals of the complex and the free receptor. rsc.org The significant chemical shift range of ¹⁹F NMR also aids in the analysis of complex mixtures, often produced in chemical or chemoenzymatic reactions, with minimal need for sample purification. nih.gov

Key ¹⁹F NMR Chemical Shift Data for Trifluoroacetyl Species:

Compound/SpeciesSolvent¹⁹F Chemical Shift (ppm)Reference
Potassium trifluoroacetateD₂O-76.82 chemicalbook.com
Trifluoroacetyl group (general range)Various-67 to -85 dovepress.com
2-trifluoroacetyl-1-tetraloneCDCl₃-72.1 dovepress.com
Aromatic TFA-substituted naphtholNot specified-74.3 dovepress.com

Mass Spectrometry Techniques (e.g., MALDI-TOF MS for Polymer Cationization)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and structure of compounds. In the context of potassium 2,2,2-trifluoroacetate, it is particularly relevant in the field of polymer analysis, specifically in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Potassium trifluoroacetate is employed as a cationizing agent in MALDI-TOF MS analysis of polymers. nih.gov This technique allows for the gentle ionization of large polymer molecules with minimal fragmentation, providing precise information about the average molecular weight, repeating unit mass, and molecular weight distribution. nih.gov For polymers containing oxygen atoms in their backbone, such as poly(ethylene glycol), potassium trifluoroacetate serves as an effective cationization agent, leading to the formation of [M+K]⁺ adducts that are then detected by the mass spectrometer. nih.gov

The choice of cationizing agent is critical, as different polymers exhibit preferences for specific agents. nih.gov While sodium iodide or silver trifluoroacetate may be suitable for some polymers, potassium trifluoroacetate has proven effective for others. nih.govnih.gov The optimization of sample preparation, including the selection of the matrix and the ratio of analyte to cationizing agent, is essential for obtaining high-quality mass spectra. nih.gov

Beyond polymer science, other mass spectrometry techniques like electrospray ionization (ESI-MS) are used for the characterization of smaller molecules. For instance, accurate mass measurements of organotrifluoroborates have been achieved using ESI-MS in negative ionization mode, with sodium trifluoroacetate used as a reference standard. nih.gov

Crystallographic Studies

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder X-ray diffraction are employed to study potassium 2,2,2-trifluoroacetate and its derivatives.

Single-Crystal X-ray Diffraction for Structural Determination of Intermediates

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of crystalline compounds, including reaction intermediates. This technique has been instrumental in characterizing the acid salt of potassium trifluoroacetate, potassium hydrogen bis(trifluoroacetate) (KH(CF₃COO)₂). wikipedia.orgrsc.org

Neutron diffraction studies of potassium hydrogen bis(trifluoroacetate) and its deuterated analog revealed a crystal structure with a very short and symmetrical hydrogen bond. rsc.org The O···H···O distance was determined to be 2.437(4) Å. rsc.org Such detailed structural information is crucial for understanding the nature of hydrogen bonding and its influence on the properties of the compound. The crystal system for this acid salt was identified as monoclinic with the space group I2/a. rsc.org

The ability to grow single crystals is a prerequisite for this technique. For instance, new organic single crystals of 2-amino-4,6-dimethylpyrimidinium trifluoroacetate were successfully grown and their crystallographic information was determined using single X-ray diffraction analysis. researchgate.net

Crystallographic Data for Potassium Hydrogen Bis(trifluoroacetate): rsc.org

ParameterValue
Crystal SystemMonoclinic
Space GroupI2/a
a8.773(5) Å
b10.169(6) Å
c9.255(6) Å
β98.85(7)°
O···H···O distance2.437(4) Å

Powder X-ray Diffraction for Phase Analysis of Thermal Decomposition Products

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and analyzing the products of solid-state reactions, such as thermal decomposition. When potassium trifluoroacetate is heated, it decomposes into various products. wikipedia.org PXRD can be used to identify the crystalline components of the resulting solid residue.

For example, in the study of the thermal dehydration of potassium Tutton salts, variable temperature PXRD was used to investigate the phase changes that occur upon heating. researchgate.net Similarly, PXRD is used to confirm the phase purity of synthesized materials. In the synthesis of potassium ferrotitanate crystals, XRD patterns were recorded to identify the crystalline phases present in the product. nih.gov The diffraction peaks are compared with standard patterns from databases like the ICDD PDF-2 to identify the compounds. mdpi.com

The thermal decomposition of potassium trifluoroacetate is known to yield potassium fluoride as a solid product, which can be identified by its characteristic PXRD pattern. wikipedia.org The technique is also essential in the synthesis of nanocrystals, where it is used to confirm the crystal structure and phase purity of the products, such as in the synthesis of potassium transition metal fluoride nanocrystals. rsc.org

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly used to study the thermal behavior of potassium 2,2,2-trifluoroacetate.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. iitk.ac.in It can be used to determine melting points, crystallization temperatures, and other phase transitions. For potassium trifluoroacetate, the melting point has been reported in the range of 140-142 °C. chemicalbook.comsigmaaldrich.com

TGA measures the change in mass of a sample as it is heated. This technique is particularly useful for studying decomposition reactions. It has been reported that potassium trifluoroacetate decomposes upon heating, with a maximum decomposition rate at 220 °C. wikipedia.org The decomposition products include potassium fluoride and volatile substances like carbon dioxide and trifluoroacetyl fluoride. wikipedia.org

Simultaneous DSC-TGA analysis provides complementary information, allowing for the differentiation between thermal events with and without mass loss. iitk.ac.in For example, a melting transition would appear as an endothermic peak in the DSC curve with no corresponding mass loss in the TGA curve, whereas a decomposition reaction would show both a thermal event in the DSC and a mass loss in the TGA. iitk.ac.in

Thermal Properties of Potassium 2,2,2-Trifluoroacetate:

PropertyValueTechniqueReference
Melting Point140-142 °CNot specified chemicalbook.comsigmaaldrich.com
Decomposition Temperature (max. rate)220 °CNot specified wikipedia.org

Thermogravimetric Analysis (TGA) in Decomposition Studies

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of potassium 2,2,2-trifluoroacetate. This method involves monitoring the mass of a sample as it is heated at a constant rate. The resulting data, typically plotted as weight loss versus temperature, reveals the temperatures at which the compound decomposes and the nature of the decomposition process.

Research has established that potassium 2,2,2-trifluoroacetate decomposes upon heating. wikipedia.org The process is characterized by a primary decomposition stage where the compound breaks down to form potassium fluoride (KF) as the solid residue. wikipedia.org Volatile products are also released during this process, including carbon dioxide (CO₂), carbon monoxide (CO), and trifluoroacetyl fluoride (CF₃COF). wikipedia.org The maximum rate of decomposition has been observed at approximately 220 °C. wikipedia.org

The decomposition process can be summarized in the following table, which collates findings from various studies. It is important to note that the exact temperatures can vary slightly depending on experimental conditions such as heating rate and atmosphere.

ParameterReported ValueReference
Melting Point140-142 °C sigmaaldrich.comchemimpex.com
Decomposition Temperature (onset)~205 °C sigmaaldrich.com
Temperature of Maximum Decomposition Rate220 °C wikipedia.org
Primary Solid Decomposition ProductPotassium Fluoride (KF) wikipedia.org
Primary Gaseous Decomposition ProductsCO₂, CO, CF₃COF wikipedia.org

The decomposition mechanism is believed to involve decarboxylation, a common pathway for carboxylate salts. researchgate.net The stability of the resulting trifluoromethyl anion (CF₃⁻) or radical (CF₃•) plays a role in this process. researchgate.net TGA coupled with mass spectrometry (TGA-MS) is a powerful hyphenated technique that can be used to identify the evolved gaseous products in real-time, confirming the decomposition pathway. researchgate.net

Electrochemical Characterization in Material Science Applications

The electrochemical properties of potassium 2,2,2-trifluoroacetate are of interest for applications in material science, particularly in the development of electrolytes for batteries and other electrochemical devices. chemimpex.comalfa-chemistry.com Key parameters investigated include ionic conductivity and the electrochemical stability window (ESW), which defines the voltage range over which the electrolyte remains stable without being oxidized or reduced. nih.govnih.gov

A significant application area is in advanced battery technologies. For instance, the use of potassium 2,2,2-trifluoroacetate as an additive in electrolytes for lithium metal anodes has been shown to enhance battery performance significantly. alfa-chemistry.com In one study, its presence in a gel polymer electrolyte led to an increased Li⁺ transference number and higher ionic conductivity. alfa-chemistry.com This improvement is attributed to the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode, which is enriched with inorganic species and promotes uniform lithium deposition, thereby preventing the formation of dendrites that can cause short circuits and battery failure. alfa-chemistry.com

The specific findings from this research are detailed in the table below, highlighting the quantitative improvements observed upon the inclusion of potassium 2,2,2-trifluoroacetate in the electrolyte formulation.

Electrochemical ParameterValue/ObservationReference
ApplicationElectrolyte additive for Lithium Metal Anodes alfa-chemistry.com
Ionic Conductivity8.93 × 10⁻⁴ S cm⁻¹ alfa-chemistry.com
Li⁺ Transference Number0.68 alfa-chemistry.com
Effect on Li AnodePromotes dendrite-free morphology and long-term cycling stability (>400 hours at 1.0 mA cm⁻²) alfa-chemistry.com
Full Cell Performance (with LiFePO₄ cathode)Low overpotential of 212.41 mV alfa-chemistry.com

Furthermore, studies on the electrical conductivity of alkali metal trifluoroacetates in trifluoroacetic acid have provided foundational knowledge on their behavior in non-aqueous environments. cdnsciencepub.com These studies use techniques like Fuoss extrapolations to determine limiting equivalent conductivities and association constants, offering insights into ion mobility and solvation, which are critical for designing effective electrolytes. cdnsciencepub.com The compound is also utilized in the development of electrochemical sensors, where its properties can enhance the detection of various analytes. chemimpex.com

Q & A

Basic Research Questions

Q. How can researchers determine the purity of potassium 2,2,2-trifluoroacetate, and what analytical techniques are recommended for validation?

  • Purity assessment typically involves high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For quantification of trifluoroacetate derivatives, liquid-liquid extraction (LLE) coupled with mass spectrometry (MS) is effective . Ensure calibration against certified reference standards. The compound's molecular formula (C₂F₃KO₂) and molecular weight (152.11 g/mol) should align with theoretical values in spectral analyses .

Q. What are the solubility properties of potassium 2,2,2-trifluoroacetate in polar solvents, and how do these influence reaction design?

  • The compound is highly soluble in water and polar organic solvents (e.g., ethanol, DMSO) due to its ionic trifluoroacetate group. Solubility in ethanol is temperature-dependent, requiring optimization for recrystallization . Pre-experiment solubility tests under controlled temperatures (e.g., 25°C vs. 60°C) are recommended to avoid precipitation issues in aqueous reaction systems .

Q. What safety protocols are critical when handling potassium 2,2,2-trifluoroacetate in laboratory settings?

  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation. Waste must be segregated and disposed via professional chemical waste services due to its potential environmental persistence . Refer to Safety Data Sheets (SDS) for first-aid measures, including immediate rinsing with water upon exposure .

Advanced Research Questions

Q. How can crystallographic data refine the structural understanding of potassium 2,2,2-trifluoroacetate in coordination complexes?

  • Single-crystal X-ray diffraction (SC-XRD) using a graphite-monochromated diffractometer (e.g., Enraf–Nonius CAD-4) provides atomic-resolution data. Refinement via least-squares methods (e.g., SHELXL) can resolve bond angles and displacement parameters. For example, ω/2θ scans with ψ-angle absorption corrections enhance precision in anisotropic displacement modeling .

Q. What methodologies are effective for detecting trace trifluoroacetate residues in environmental samples, and how do analytical techniques compare?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is optimal for detecting trifluoroacetate (TFA) at ng/L levels in precipitation or aquatic systems. Comparatively, headspace gas chromatography (HS-GC) is less sensitive but suitable for volatile derivatives. Method validation should account for matrix effects and recovery rates .

Q. How does potassium 2,2,2-trifluoroacetate function as a counterion in bioactive salts, and what are its implications for biochemical assays?

  • The trifluoroacetate anion stabilizes cationic bioactive molecules (e.g., VTP-27999, a renin inhibitor) via ionic interactions, enhancing solubility and bioavailability. In assays, ensure pH control (e.g., 7.4 PBS buffer) to prevent anion interference with protein binding sites. Purity >95% is critical to avoid off-target effects in dose-response studies .

Q. What synthetic routes optimize the yield of potassium 2,2,2-trifluoroacetate from trifluoroacetic acid precursors?

  • Neutralization of trifluoroacetic acid with potassium hydroxide (KOH) in anhydrous ethanol under nitrogen atmosphere achieves >90% yield. Monitor reaction progress via pH titration (target pH ~7). Post-synthesis, vacuum drying at 60°C removes residual solvent while preventing hygroscopic degradation .

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